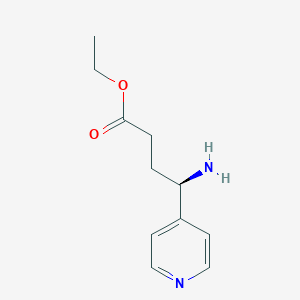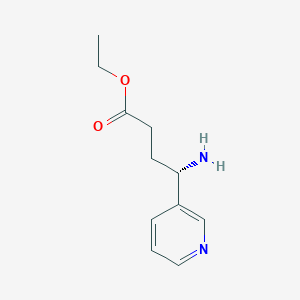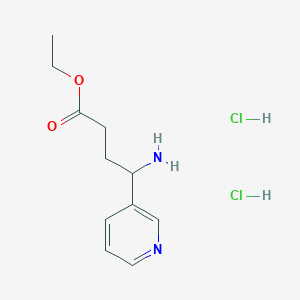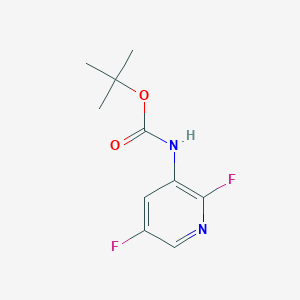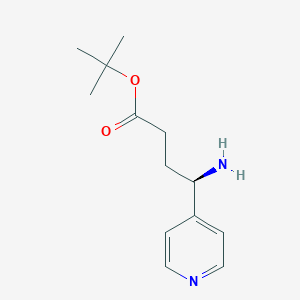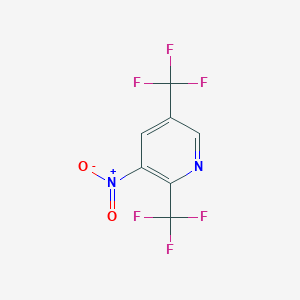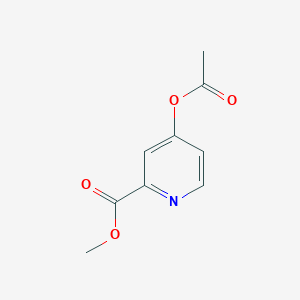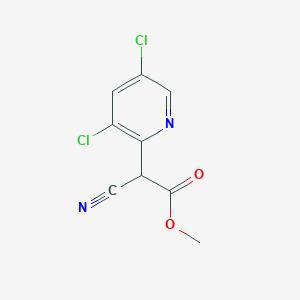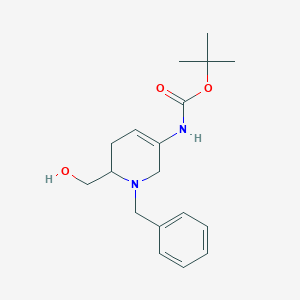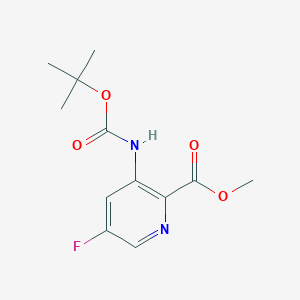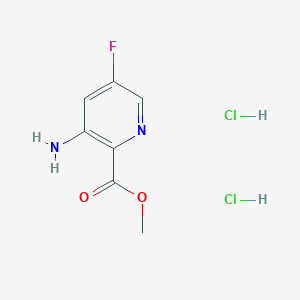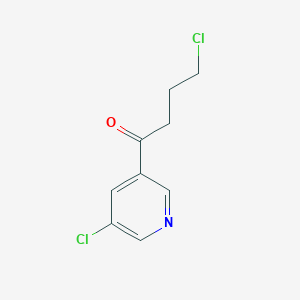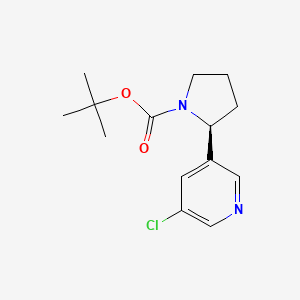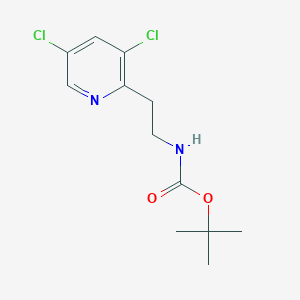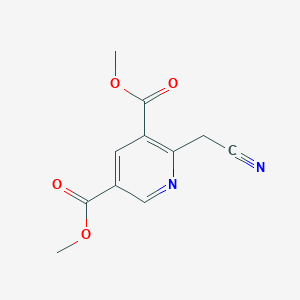
2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester is an organic compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . This compound is a derivative of pyridine-3,5-dicarboxylic acid, where the carboxylic acid groups are esterified with methanol, and a cyanomethyl group is attached to the pyridine ring.
Preparation Methods
The synthesis of 2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester typically involves the esterification of pyridine-3,5-dicarboxylic acid with methanol in the presence of an acid catalyst . The cyanomethyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanomethylating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a ligand that binds to active sites of enzymes, modulating their activity . The pathways involved can vary widely based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester can be compared with other pyridine-3,5-dicarboxylic acid derivatives, such as:
Pyridine-3,5-dicarboxylic acid dimethyl ester: Lacks the cyanomethyl group, making it less reactive in certain substitution reactions.
Pyridine-2,3-dicarboxylic acid dimethyl ester: Differently substituted, leading to variations in reactivity and applications.
2,6-Dimethyl-pyridine-3,5-dicarboxylic acid dimethyl ester: Contains additional methyl groups, affecting its steric and electronic properties.
The uniqueness of this compound lies in its cyanomethyl group, which provides distinct reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
dimethyl 2-(cyanomethyl)pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-10(14)7-5-8(11(15)17-2)9(3-4-12)13-6-7/h5-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADQDBPQUYKYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)CC#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
